molecular formula C9H8Cl2 B1427899 1,4-dichloro-2,3-dihydro-1H-indene CAS No. 1082562-97-7

1,4-dichloro-2,3-dihydro-1H-indene

Cat. No.: B1427899
CAS No.: 1082562-97-7
M. Wt: 187.06 g/mol
InChI Key: GTUOVOUGJSMRBK-UHFFFAOYSA-N
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Description

1,4-dichloro-2,3-dihydro-1H-indene is an organic compound with the molecular formula C9H8Cl2 It is a chlorinated derivative of indene, a bicyclic hydrocarbon

Scientific Research Applications

1,4-dichloro-2,3-dihydro-1H-indene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a pharmacological agent.

    Industry: It is used in the production of specialty chemicals and materials.

Safety and Hazards

While specific safety and hazard information for 1,4-dichloro-2,3-dihydro-1H-indene is not provided in the search results, it’s important to handle all chemicals with care. Proper protective equipment should be worn, good ventilation ensured, and safety procedures followed when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-dichloro-2,3-dihydro-1H-indene can be synthesized through the chlorination of 2,3-dihydro-1H-indene. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 1 and 4 positions of the indene ring.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chlorination processes. The reaction is conducted in a continuous flow reactor to maintain consistent reaction conditions and high yield. The product is then purified through distillation or recrystallization to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

1,4-dichloro-2,3-dihydro-1H-indene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding indanones or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to remove chlorine atoms or to convert the dihydro-indene ring to a fully saturated indane ring.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used for reduction reactions.

Major Products Formed

    Substitution Reactions: Products include various substituted indenes depending on the nucleophile used.

    Oxidation Reactions: Products include indanones and other oxidized derivatives.

    Reduction Reactions: Products include fully saturated indanes and dechlorinated indenes.

Comparison with Similar Compounds

Similar Compounds

  • 1-chloro-2,3-dihydro-1H-indene
  • 1,4-dichloroindane
  • 2,3-dihydro-1H-indene

Uniqueness

1,4-dichloro-2,3-dihydro-1H-indene is unique due to the specific positioning of the chlorine atoms on the indene ring. This positioning influences its reactivity and the types of reactions it can undergo, making it distinct from other similar compounds.

Properties

IUPAC Name

1,4-dichloro-2,3-dihydro-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2/c10-8-3-1-2-6-7(8)4-5-9(6)11/h1-3,9H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTUOVOUGJSMRBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1Cl)C=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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